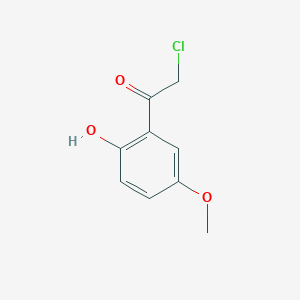

2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone

Description

BenchChem offers high-quality 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJYHQZFRFJSSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of 2-Chloro-2'-hydroxy-5'-methoxyacetophenone

This technical guide provides a comprehensive analysis of 2-Chloro-2'-hydroxy-5'-methoxyacetophenone (CAS: 75717-53-2), a specialized

Core Identity & Synthetic Utility in Heterocyclic Chemistry

Executive Summary

2-Chloro-2'-hydroxy-5'-methoxyacetophenone is a bifunctional building block characterized by an electrophilic

Chemical Identity & Physiochemical Properties[1][2][3]

| Property | Data |

| IUPAC Name | 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone |

| CAS Number | 75717-53-2 |

| Molecular Formula | |

| Molecular Weight | 200.62 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 83–84 °C (Lit.)[1][2] |

| Solubility | Soluble in |

| pKa (Phenol) | ~7.5–8.0 (lowered by intramolecular H-bond) |

Structural Analysis

The molecule features a 1,2,4-substitution pattern on the benzene ring:

-

Position 1 (Acyl): The electron-withdrawing carbonyl group activates the ring but is moderated by the electron-donating substituents.

-

Position 2 (Hydroxyl): Forms a strong intramolecular hydrogen bond with the carbonyl oxygen (

), locking the conformation and reducing the basicity of the carbonyl. -

Position 5 (Methoxy): An electron-donating group (EDG) that increases electron density at the ortho and para positions relative to itself, facilitating electrophilic aromatic substitution during synthesis.

Synthetic Pathways[1][4][5]

The synthesis of 2-Chloro-2'-hydroxy-5'-methoxyacetophenone generally proceeds via two primary routes: direct Friedel-Crafts acylation/chlorination or the Houben-Hoesch reaction.

Route A: Stepwise Acylation & Chlorination (Standard Protocol)

This route utilizes 4-methoxyphenol (hydroquinone monomethyl ether) as the starting material.

-

Acylation: 4-Methoxyphenol is acetylated (using acetic anhydride) and subjected to a Fries rearrangement (with

) to yield 2'-hydroxy-5'-methoxyacetophenone . -

-Chlorination: The acetophenone intermediate is chlorinated at the alpha position using sulfuryl chloride (

Route B: Direct Houben-Hoesch Condensation

A more direct approach involves the reaction of 4-methoxyphenol with chloroacetonitrile in the presence of boron trichloride (

Visualization of Synthetic Workflow

Figure 1: Synthetic pathways converting 4-methoxyphenol to the target

Experimental Protocols

Protocol 1: Synthesis via -Chlorination

Reagents: 2'-Hydroxy-5'-methoxyacetophenone (1.0 eq), Sulfuryl Chloride (

-

Dissolution: Dissolve 10.0 g of 2'-hydroxy-5'-methoxyacetophenone in 100 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube.

-

Addition: Cool the solution to 0°C. Add

dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C. -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2).

-

Quench: Pour the reaction mixture into ice-cold water (200 mL). Extract the organic layer and wash with saturated

(to remove acid) and brine. -

Purification: Dry over

, concentrate in vacuo, and recrystallize from ethanol to yield white needles.-

Yield Target: 85–90%

-

Validation: 1H NMR should show the disappearance of the methyl ketone singlet (~2.6 ppm) and appearance of the

singlet (~4.7 ppm).

-

Protocol 2: Cyclization to 6-Methoxybenzofuran-3(2H)-one

Context: This is the primary application of the target compound.

-

Setup: Dissolve 2-chloro-2'-hydroxy-5'-methoxyacetophenone (5.0 mmol) in ethanol (20 mL).

-

Base Addition: Add anhydrous Sodium Acetate (NaOAc, 10.0 mmol).

-

Reflux: Heat to reflux for 1–2 hours. The intramolecular

reaction displaces the chloride.[3] -

Isolation: Cool to room temperature. The product often precipitates. If not, concentrate and add water. Filter the solid.[4][5][6]

Reactivity Profile & Mechanistic Insights

The "Push-Pull" Cyclization Mechanism

The utility of this compound stems from the proximity of the nucleophilic phenoxide (generated in situ) to the electrophilic

-

Deprotonation: A weak base (e.g., acetate or carbonate) removes the phenolic proton. The acidity of this proton is enhanced by the H-bond to the carbonyl.

-

Nucleophilic Attack: The phenoxide oxygen attacks the

-carbon carrying the chlorine atom.[3] -

Ring Closure: Chloride is ejected as a leaving group, forming the 5-membered furanone ring.[3]

Figure 2: Mechanistic flow of the Williamson-type ether synthesis leading to ring closure.

Spectroscopic Validation (Inferred)

-

1H NMR (

):-

3.82 (s, 3H,

-

4.75 (s, 2H,

- 6.95 (d, 1H, Ar-H, ortho to OMe)

- 7.10 (dd, 1H, Ar-H)

- 7.25 (d, 1H, Ar-H, ortho to C=O)

- 11.50 (s, 1H, OH, exchangeable)

-

3.82 (s, 3H,

Applications in Drug Development

Antifungal Pharmacophores

The benzofuran-3-one core derived from this intermediate is structurally homologous to the A-ring of Griseofulvin , a classic antifungal agent. Researchers utilize this scaffold to synthesize:

-

Aurones: Condensation of the benzofuranone with benzaldehydes yields aurones, which exhibit potent antifungal and antioxidant activities.

-

Spiro-heterocycles: Further functionalization at the C2 position can yield spiro-fused compounds with high affinity for fungal microtubules.

Kinase Inhibitors

Substituted benzofurans are explored as inhibitors of various protein kinases. The 5-methoxy group (becoming the 6-methoxy in the benzofuran) provides a handle for hydrogen bonding within the ATP-binding pocket of enzymes.

Safety & Handling

-

Lachrymator: Like most

-haloketones (e.g., phenacyl chloride), this compound is a potent lachrymator. It causes severe eye and respiratory irritation. -

Handling: Always handle in a functioning fume hood. Wear chemical-resistant gloves (Nitrile) and safety goggles.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation.

References

-

PubChem. (2025). Compound Summary: 2'-Hydroxy-5'-methoxyacetophenone derivatives. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis.[1] In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's physicochemical properties and the fundamental principles of solute-solvent interactions. We present a theoretical assessment of its solubility across a spectrum of common organic solvents, categorized by polarity and hydrogen bonding capability. To empower researchers with practical tools, this guide features a detailed, field-proven experimental protocol for the quantitative determination of solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution to facilitate process development, reaction optimization, and formulation studies.

Introduction: The Strategic Importance of Solubility

2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone is an α-haloketone, a class of compounds recognized as valuable building blocks in organic synthesis due to their high reactivity.[1] Its structural motifs—a phenolic hydroxyl group, a methoxy ether, and a reactive chloroacetyl group—make it a versatile precursor for a wide range of more complex molecules, including potential active pharmaceutical ingredients (APIs).[1][2]

In any chemical process, from synthesis to purification and formulation, understanding a compound's solubility is a critical, rate-limiting step.[3] Poor solubility can lead to challenges in reaction kinetics, inefficient purification through crystallization, and ultimately, poor bioavailability in drug candidates.[4] Therefore, a robust understanding of how 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone interacts with various organic solvents is paramount for its effective utilization. This guide bridges the current information gap by providing a predictive analysis and a clear, actionable methodology for experimental validation.

Physicochemical Properties & Theoretical Solubility Profile

To predict the solubility of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone, we must first analyze its molecular structure and inherent physicochemical properties.

Compound Structure:

-

Name: 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone

-

CAS Number: 75717-53-2[5]

-

Molecular Formula: C₉H₉ClO₃

-

Molecular Weight: 200.62 g/mol

The molecule possesses distinct regions that dictate its interaction with solvents:

-

Polar, Protic Region: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor.

-

Polar, Aprotic Regions: The ketone (C=O) and methoxy (-OCH₃) groups are hydrogen bond acceptors.

-

Aromatic Ring: The benzene ring contributes to van der Waals forces and can participate in π-π stacking interactions.

-

Halogen: The chlorine atom adds a degree of polarity.

The fundamental principle governing solubility is that "like dissolves like."[6][7] This means a solute will dissolve best in a solvent that has similar intermolecular forces.[8] Based on the structure of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone, we can predict its behavior.

Predicted Solubility in Common Organic Solvents

The presence of strong hydrogen-bonding groups suggests high solubility in polar protic and polar aprotic solvents. Conversely, its polarity and inability to interact favorably with nonpolar molecules suggest poor solubility in nonpolar hydrocarbon solvents.

Table 1: Predicted Solubility of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone in Various Organic Solvents

| Solvent Class | Solvent Example | Key Intermolecular Forces | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High to Very High | The solvent's -OH group can act as both a hydrogen bond donor and acceptor, interacting strongly with the solute's -OH, C=O, and -OCH₃ groups. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Ethyl Acetate | Dipole-Dipole | High | These solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing for favorable interactions with the polar regions of the solute.[6] |

| Slightly Polar | Dichloromethane (DCM), Chloroform | Dipole-Dipole, London Dispersion | Moderate to High | These chlorinated solvents can interact with the polar parts of the molecule. The chloroacetyl group of the solute is compatible with these solvents. |

| Nonpolar Aromatic | Toluene, Benzene | London Dispersion, π-π stacking | Low to Moderate | The aromatic ring of the solute can interact favorably with the aromatic solvent, but the polar functional groups will be poorly solvated, limiting overall solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | London Dispersion | Very Low / Insoluble | The significant mismatch in polarity and the inability of these solvents to form hydrogen bonds or strong dipole interactions will result in very poor solvation.[7] |

Logical Framework for Solubility Determination

The process of determining solubility involves establishing an equilibrium between the undissolved solid and the saturated solution, followed by accurate quantification of the dissolved solute. This workflow ensures that the measured value represents the true thermodynamic solubility.[9]

Caption: Workflow for experimental solubility determination.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This section details the gold-standard shake-flask method for determining the equilibrium solubility of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone.[9][10] The protocol is designed to be self-validating by ensuring equilibrium is reached and that quantification is accurate.

Materials and Equipment

-

2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control[10]

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)[11]

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

HPLC column (e.g., C18 reverse-phase)

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Weighing: Accurately weigh an excess amount of the solid compound (e.g., 20-30 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[12]

-

Solvent Addition: Add a precise volume of the selected organic solvent (e.g., 2.0 mL) to the vial.

-

Sealing: Tightly cap the vial to prevent solvent evaporation.

-

Agitation: Place the vials on an orbital shaker set to a constant speed (e.g., 250 RPM) and temperature (e.g., 25 °C).[12]

-

Equilibration: Allow the mixture to shake for at least 24 hours. For compounds that may have stable polymorphs or slow dissolution kinetics, extending this to 48 or 72 hours is recommended to ensure thermodynamic equilibrium is reached.[9][12] A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 8, 16, 24, 48 hours) to confirm the concentration has plateaued.[10]

Part B: Sample Separation and Analysis

-

Sedimentation: After incubation, let the vials stand undisturbed for 30-60 minutes to allow the excess solid to settle.

-

Filtration: Carefully draw the supernatant into a syringe. Attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for most organic solvents) and discard the first few drops. Filter the remaining solution into a clean HPLC vial. This step is critical to remove all undissolved particles.[11]

-

Dilution: Accurately dilute the filtered, saturated solution with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve. A series of dilutions may be necessary.

-

HPLC Quantification: Inject the diluted sample onto the HPLC system. The concentration of the dissolved compound is determined by comparing its peak area to a pre-established calibration curve.[13]

HPLC Method Development and Calibration

-

Standard Preparation: Prepare a stock solution of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone of a known concentration in a suitable solvent (e.g., acetonitrile). From this stock, create a series of at least five standard solutions of decreasing concentration.[13]

-

Calibration Curve: Inject each standard and plot the resulting peak area against the known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required for good linearity.[13]

-

Solubility Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Remember to multiply this value by the dilution factor to determine the final solubility in the original saturated solution.

-

Solubility (mg/mL) = (Calculated Concentration from HPLC) × (Dilution Factor)

-

Caption: Step-by-step experimental shake-flask workflow.

Conclusion and Future Recommendations

While specific experimental data for the solubility of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone in organic solvents is not widely published, a strong predictive assessment can be made based on its molecular structure. The compound is anticipated to be highly soluble in polar solvents (e.g., methanol, DMSO, acetone) and poorly soluble in nonpolar solvents (e.g., hexane).

For projects requiring precise quantitative data, the detailed shake-flask and HPLC protocol provided herein offers a robust and reliable methodology. It is recommended that researchers perform this experimental determination in the specific solvent systems relevant to their process conditions. Such data will be invaluable for optimizing reaction yields, developing effective crystallization and purification strategies, and informing downstream formulation activities. The principles and protocols outlined in this guide provide a complete framework for achieving a comprehensive understanding of this compound's solubility behavior.

References

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. (2020). Available at: [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. (2021). Available at: [Link]

-

How do hydrogen bonds affect solubility? askIITians. (2025). Available at: [Link]

-

A new model predicts how molecules will dissolve in different solvents. MIT News. (2025). Available at: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available at: [Link]

-

Toward predicting process outcomes in different solvents: Solubility and reactivity. GSK. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. (2024). Available at: [Link]

-

How do hydrogen bonds affect solubility class 11 chemistry CBSE. Vedantu. Available at: [Link]

-

Annex 4: Protocol to conduct equilibrium solubility experiments. World Health Organization (WHO). Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. (2018). Available at: [Link]

-

Solubility - What dissolves in What? Chemistry LibreTexts. (2023). Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Effects of Intermolecular Forces. Introduction to Organic Chemistry. Available at: [Link]

-

How to perform the shake flask method to determine solubility. Quora. (2017). Available at: [Link]

-

Polarity, Intermolecular Forces and Solubility of Molecules. Physics & Maths Tutor. Available at: [Link]

-

How to measure solubility for drugs in oils/emulsions? ResearchGate. (2023). Available at: [Link]

-

Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant.com. Available at: [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. (2023). Available at: [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. (2026). Available at: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. (2025). Available at: [Link]

-

ADME Solubility Assay. BioDuro. Available at: [Link]

-

2-chloro-1-(5-chlorothiophen-2-yl)ethanone Properties. EPA. (2025). Available at: [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E. (2020). Available at: [Link]

-

2-Chloro-1-(4-methoxyphenyl)ethanone. SpectraBase. Available at: [Link]

Sources

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-1-(4-hydroxyphenyl)ethanone | 6305-04-0 | Benchchem [benchchem.com]

- 3. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 4. enamine.net [enamine.net]

- 5. 2-CHLORO-1-(2-HYDROXY-5-METHOXYPHENYL)ETHANONE | 75717-53-2 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 8. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 9. raytor.com [raytor.com]

- 10. who.int [who.int]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. pharmaguru.co [pharmaguru.co]

Technical Guide on 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone: Data Availability and Safety Assessment Limitations

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Safety and Handling Data for 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone (CAS No. 75717-53-2)

Executive Summary & Core Directive

This technical document addresses the available safety and handling information for the chemical compound 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone. The primary objective was to synthesize a comprehensive safety data sheet (SDS) to guide researchers and professionals in its safe use. However, a thorough and exhaustive search for a complete, verified SDS from manufacturers or reputable chemical safety databases has revealed that such a document is not publicly available at this time.

It is a critical principle of chemical safety and scientific integrity that safety data from one compound cannot be extrapolated to another, even if they are structurally similar. Small molecular changes can lead to vastly different toxicological, physical, and chemical properties. Therefore, in the absence of specific data for 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone, this guide will outline the known identifiers of the compound and detail the necessary safety paradigms that must be applied when handling a substance of unknown toxicity. This document serves not as a complete SDS, but as a guide to the current data limitations and a framework for risk mitigation.

Compound Identification and Known Properties

While a full safety profile is unavailable, the following identifiers for 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone have been confirmed through supplier databases.

| Identifier | Data | Source(s) |

| Chemical Name | 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone | [1] |

| CAS Number | 75717-53-2 | |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| SMILES Code | COC1=CC=C(O)C(C(CCl)=O)=C1 | [1] |

Basic chemical and physical properties such as melting point, boiling point, and density are not consistently reported across public domains, precluding their inclusion here.

Hazard Identification and Classification: An Evidence Gap

A critical component of any SDS is the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2][3] This system uses standardized pictograms, signal words, and hazard statements to communicate risks.[3][4]

Our investigation found no specific GHS classification for 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone. Safety data sheets for analogous but distinct compounds, such as 2-Chloroacetophenone or 4'-Methoxyacetophenone, show significant hazards including toxicity and corrosivity.[5][6] However, these classifications cannot be applied to the target compound.

In the absence of specific toxicological data, this compound must be handled as a substance of unknown and potentially high toxicity. All handling procedures should reflect this assessment.

The following diagram outlines the decision-making process that should be adopted when comprehensive safety data is not available.

Sources

- 1. 75717-53-2|2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. mu.edu.sa [mu.edu.sa]

- 3. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]

- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sds.chemtel.net [sds.chemtel.net]

- 6. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

Methodological & Application

Application Note: Cyclization of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone to Benzofuran-3(2H)-ones

Executive Summary & Scientific Context

This technical guide details the procedure for the cyclization of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone (also known as

Benzofuran-3-ones are critical pharmacophores found in anti-arrhythmic agents, antimicrobial compounds, and monoamine oxidase inhibitors. The transformation described herein utilizes an intramolecular Williamson ether synthesis, favored for its regioselectivity and operational simplicity. Unlike acid-catalyzed cyclizations which can lead to complex rearrangement products, this base-mediated protocol ensures the retention of the oxygenation pattern, yielding the 5-methoxy derivative exclusively.

Key Reaction Characteristics:

-

Reaction Type: Intramolecular Nucleophilic Substitution (

). -

Regioselectivity: High (Retention of 5-position substitution).

-

Primary Product: 5-Methoxybenzofuran-3(2H)-one (Note: Further reduction/dehydration is required to access the fully aromatic benzofuran).

Reaction Mechanism & Logic

The cyclization proceeds via a two-step anionic mechanism. Understanding this causality is vital for troubleshooting low yields.

-

Deprotonation: The base (Potassium Carbonate) deprotonates the phenolic hydroxyl group (

), generating a phenoxide anion.[1] This step is rapid and equilibrium-driven. -

Ring Closure (

): The phenoxide anion acts as an intramolecular nucleophile, attacking the -

Irreversibility: The expulsion of the chloride ion drives the reaction to completion.

Mechanistic Pathway Diagram[2][3]

Figure 1: Mechanistic pathway of the base-mediated intramolecular cyclization.

Experimental Protocols

Protocol A: Standard K₂CO₃/Acetone Method (Recommended)

Applicability: General synthesis, high purity requirements, scale-up ready.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8][9][10][11][12] | Role |

| Start Material (Chloroketone) | 200.62 | 1.0 | Substrate |

| Potassium Carbonate (Anhydrous) | 138.21 | 1.5 - 2.0 | Base |

| Acetone (Dry) | 58.08 | N/A | Solvent (0.1 M) |

| Potassium Iodide (Optional) | 166.00 | 0.1 | Catalyst (Finkelstein) |

Step-by-Step Procedure

-

Preparation:

-

Dry Acetone over molecular sieves (3Å) or anhydrous

prior to use. Water inhibits the reaction by solvating the phenoxide. -

Pulverize anhydrous

into a fine powder to maximize surface area.

-

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (50 mmol) of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone in 500 mL of dry acetone.

-

Add 13.8 g (100 mmol) of anhydrous

. -

(Optional) Add 0.83 g (5 mmol) of KI to accelerate the reaction via in-situ formation of the more reactive

-iodo intermediate.

-

-

Cyclization:

-

Fit the flask with a reflux condenser and a drying tube (CaCl₂).

-

Heat the mixture to reflux (

) with vigorous stirring. -

Monitoring: Check via TLC (Eluent: 30% EtOAc/Hexane) every 30 minutes. The starting material (

) should disappear, replaced by the product (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (

, KCl) using a sintered glass funnel or Celite pad. Wash the cake with cold acetone. -

Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude solid.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol or a Hexane/Ethyl Acetate mixture.

-

Dry the crystals under vacuum at

.

-

Expected Yield: 85–95% Appearance: Light yellow to off-white crystalline solid.

Protocol B: Rapid Microwave-Assisted Synthesis (Green Chemistry)

Applicability: High-throughput screening, small-scale library synthesis.

-

Setup: In a microwave-safe vial, combine 1.0 mmol of substrate, 1.5 mmol

, and 3 mL of Acetone. -

Irradiation: Heat at

(dynamic power mode) for 10–15 minutes . -

Workup: Dilute with water, extract with Ethyl Acetate, dry over

, and concentrate.

Workflow Visualization

Figure 2: Operational workflow for the standard batch synthesis.

Critical Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Particle size of Base | Grind |

| Dimerization | Concentration too high | Dilute reaction to <0.1 M to favor intramolecular cyclization over intermolecular attack. |

| Hydrolysis Product | Wet solvent | Ensure Acetone is dried. Water competes with the phenoxide, displacing Cl to form the diol. |

| Dark Coloration | Oxidation | Perform reaction under Nitrogen ( |

Characterization Data (Reference)

Validate your product using these expected spectral markers for 5-methoxybenzofuran-3(2H)-one :

-

NMR (400 MHz,

- 7.0–7.3 (m, 3H, Aromatic protons).

-

4.65 (s, 2H,

-

3.85 (s, 3H,

-

IR (ATR):

- (C=O stretch, conjugated ketone).

- (Aromatic C=C).

-

Mass Spectrometry (ESI+):

-

calc. for

-

calc. for

References

-

General Benzofuranone Synthesis

-

K2CO3/Acetone Protocol Validation

-

Mechanism of Alpha-Halo Ketone Cyclization

-

Biological Relevance of Methoxybenzofurans

-

Krawiecka, M., et al. (2015). Synthesis and Characterization of Selected Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate Derivatives. Acta Poloniae Pharmaceutica, 72(5). Link

-

Sources

- 1. SO2F2-mediated transformation of 2'-hydroxyacetophenones to benzo-oxetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. journals.pnu.ac.ir [journals.pnu.ac.ir]

- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]

- 14. Synthesis of α-Hydroxyacetophenones [organic-chemistry.org]

Synthesis of 5-Methoxy-Benzofuran-3-one from α-Chloroacetophenones: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-methoxy-benzofuran-3-one, a valuable scaffold in medicinal chemistry, starting from readily available α-chloroacetophenones and 4-methoxyphenol. The synthesis is presented as a robust two-step process, involving a Williamson ether synthesis followed by an acid-catalyzed intramolecular cyclization. This document is intended to equip researchers with the necessary knowledge to confidently execute and adapt this synthesis for their specific research and development needs.

Introduction

Benzofuran-3-one derivatives are key structural motifs in a variety of biologically active compounds and natural products. The 5-methoxy substitution pattern is of particular interest, as it is present in numerous pharmacologically relevant molecules. This guide details a reliable and scalable synthetic route to 5-methoxy-benzofuran-3-one, emphasizing the underlying chemical principles and providing practical, step-by-step protocols.

The overall synthetic strategy is a two-step process:

-

Williamson Ether Synthesis: Formation of the key intermediate, 2-(4-methoxyphenoxy)-1-phenylethanone, through the reaction of 4-methoxyphenol with an α-chloroacetophenone. This classic reaction proceeds via an SN2 mechanism.[1][2][3]

-

Intramolecular Friedel-Crafts Acylation (Cyclization): Acid-catalyzed cyclization of the α-phenoxy ketone intermediate to yield the target 5-methoxy-benzofuran-3-one. Polyphosphoric acid (PPA) is an effective catalyst for this transformation.[4][5][6]

Reaction Schematics and Mechanism

The synthesis of 5-methoxy-benzofuran-3-one from an α-chloroacetophenone and 4-methoxyphenol is a two-step process. The first step is a Williamson ether synthesis to form an α-phenoxy ketone intermediate. The second step is an intramolecular acid-catalyzed cyclization to form the final product.

Step 1: Williamson Ether Synthesis

Caption: Williamson Ether Synthesis of the α-phenoxy ketone intermediate.

Step 2: Intramolecular Cyclization

Caption: Acid-catalyzed intramolecular cyclization to the final product.

The mechanism of the Williamson ether synthesis involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the α-chloroacetophenone in an SN2 reaction. The intramolecular cyclization is an electrophilic aromatic substitution reaction, where the ketone is activated by the acid catalyst, and the electron-rich aromatic ring attacks the carbonyl carbon to form the five-membered ring.

Experimental Protocols

Materials and Equipment

| Reagent/Equipment | Supplier | Grade |

| 4-Methoxyphenol | Sigma-Aldrich | ReagentPlus®, 99% |

| α-Chloroacetophenone | Sigma-Aldrich | 98% |

| Potassium Carbonate (K₂CO₃) | Fisher Scientific | Anhydrous |

| Acetone | VWR | ACS Grade |

| Polyphosphoric Acid (PPA) | Sigma-Aldrich | 115% H₃PO₄ basis |

| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |

| Ethyl Acetate (EtOAc) | VWR | ACS Grade |

| Hexanes | VWR | ACS Grade |

| Sodium Bicarbonate (NaHCO₃) | Fisher Scientific | Saturated Aqueous Solution |

| Brine | Fisher Scientific | Saturated Aqueous Solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | ACS Grade |

| Round-bottom flasks | VWR | Various sizes |

| Reflux condenser | VWR | |

| Magnetic stirrer with hotplate | IKA | |

| Separatory funnel | VWR | |

| Rotary evaporator | Buchi | |

| Thin Layer Chromatography (TLC) plates | Merck | Silica gel 60 F₂₅₄ |

| Column chromatography supplies | SiliCycle | Silica gel, 230-400 mesh |

Protocol 1: Synthesis of 2-(4-Methoxyphenoxy)-1-phenylethanone (Intermediate)

This protocol outlines the synthesis of the α-phenoxy ketone intermediate via a Williamson ether synthesis.

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol), α-chloroacetophenone (1.55 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 100 mL of acetone to the flask.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 6-8 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

-

Dissolve the crude product in 100 mL of dichloromethane (DCM) and transfer it to a separatory funnel.

-

Wash the organic layer with 2 x 50 mL of 1 M NaOH solution, followed by 1 x 50 mL of water, and finally 1 x 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Expected Yield: 80-90%

Characterization Data (for 2-(4-methoxyphenoxy)-1-phenylethanone):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.98 (d, J = 7.8 Hz, 2H), 7.62 (t, J = 7.4 Hz, 1H), 7.50 (t, J = 7.8 Hz, 2H), 6.88 (d, J = 9.0 Hz, 2H), 6.83 (d, J = 9.0 Hz, 2H), 5.30 (s, 2H), 3.77 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 195.2, 154.5, 152.8, 134.7, 133.8, 128.8, 127.9, 115.8, 114.8, 70.9, 55.7.

-

IR (KBr, cm⁻¹): 3065, 2960, 1695 (C=O), 1590, 1505, 1230, 1180, 1035, 825, 755.

Protocol 2: Synthesis of 5-Methoxy-benzofuran-3-one (Final Product)

This protocol describes the intramolecular cyclization of the α-phenoxy ketone intermediate to the target benzofuran-3-one using polyphosphoric acid (PPA).

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, place polyphosphoric acid (PPA) (approximately 20 g). Heat the PPA to 80-90 °C with stirring to reduce its viscosity.

-

Addition of Intermediate: Slowly add 2-(4-methoxyphenoxy)-1-phenylethanone (2.42 g, 10 mmol) to the hot PPA with vigorous stirring. An exothermic reaction may be observed.

-

Reaction: Continue heating the reaction mixture at 90-100 °C for 1-2 hours. Monitor the reaction progress by TLC (3:1 hexanes:ethyl acetate).

-

Work-up:

-

After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice (approximately 100 g) with stirring.

-

A precipitate will form. Allow the ice to melt completely.

-

Extract the aqueous mixture with 3 x 75 mL of ethyl acetate.

-

Combine the organic extracts and wash with 2 x 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, followed by 1 x 50 mL of water, and finally 1 x 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 5-methoxy-benzofuran-3-one as a solid.

Expected Yield: 60-75%

Characterization Data (for 5-Methoxy-benzofuran-3-one):

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.8 Hz, 1H), 6.95 (dd, J = 8.8, 2.6 Hz, 1H), 6.88 (d, J = 2.6 Hz, 1H), 4.58 (s, 2H), 3.82 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 202.1, 158.3, 156.0, 125.2, 114.9, 112.8, 105.1, 74.8, 55.9.

-

IR (KBr, cm⁻¹): 3070, 2930, 1710 (C=O), 1620, 1490, 1270, 1160, 1030, 840.

-

Mass Spectrometry (EI): m/z (%) = 164 (M⁺, 100), 135, 107, 77.[7]

Troubleshooting and Key Considerations

-

Williamson Ether Synthesis: Ensure that the potassium carbonate is anhydrous and finely powdered to maximize the reaction rate. The reaction is sensitive to moisture, so use dry solvents and glassware.

-

Intramolecular Cyclization: PPA is highly viscous and corrosive. Handle with care in a fume hood. The addition of the intermediate to hot PPA should be done slowly to control the exotherm. The work-up with ice water must also be performed cautiously.

-

Purification: Careful purification by column chromatography is essential to obtain the high-purity product required for drug development applications.

Conclusion

The two-step synthesis of 5-methoxy-benzofuran-3-one from α-chloroacetophenones and 4-methoxyphenol is a reliable and efficient method for accessing this important heterocyclic scaffold. The protocols provided in this guide, along with the mechanistic insights and troubleshooting tips, should enable researchers to successfully synthesize and utilize this compound in their research endeavors.

References

-

PubChem. 5-Methoxybenzofuran-3(2H)-one. National Center for Biotechnology Information. [Link]

- Casale, J. F., & Hays, P. A. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 28-36.

- Preprints.org. (2024). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.

- Preprints.org. (2024). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2013). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 70(5), 853-861.

- Google Patents. (1988). GB2193211A - Synthesis of benzofurans.

- Royal Society of Chemistry. (2021).

-

ChemTalk. (2022). Williamson Ether Synthesis. [Link]

- BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.

- Ali, M., & McDermott, J. C. (2002). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 58(8), o933-o934.

- Banerjee, A. K., & Laya, M. S. (2023). Polyphosphoric Acid in Organic Synthesis.

- Banerjee, A. K., & Laya, M. S. (2023). Polyphosphoric Acid in Organic Synthesis.

- Flynn, B. L., et al. (2011). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(15), 4994.

- Francis Academic Press. (2023).

-

University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]

-

Zhang, Y., et al. (2011). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][8]BENZOPYRAN-7-ONE.

- El-Emary, T. I. (2007). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Molecules, 12(5), 955-963.

- Royal Society of Chemistry. (2019).

- Pereira, D. M., et al. (2013). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. researchgate.net [researchgate.net]

- 5. ccsenet.org [ccsenet.org]

- 6. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Methoxybenzofuran-3(2H)-one | C9H8O3 | CID 346608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 2-(2-Hydroxy-5-methoxyphenyl)oxirane via Reduction of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2-hydroxy-5-methoxyphenyl)oxirane, a valuable epoxide intermediate in medicinal chemistry and drug development. The protocol details a two-step, one-pot procedure commencing with the chemoselective reduction of the α-chloro ketone, 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone, to its corresponding chlorohydrin, followed by an in-situ base-mediated intramolecular cyclization to yield the target epoxide. This application note elucidates the mechanistic rationale behind the chosen reagents and conditions, with a particular focus on the directing effect of the ortho-hydroxyl group and strategies to ensure high yield and purity.

Introduction: The Significance of Substituted Phenyloxiranes

Epoxides are highly versatile synthetic intermediates due to the inherent ring strain of the three-membered ether, which facilitates stereospecific ring-opening reactions with a variety of nucleophiles.[1][2] Specifically, substituted phenyloxiranes are key structural motifs in a range of biologically active molecules and approved pharmaceuticals. The title compound, 2-(2-hydroxy-5-methoxyphenyl)oxirane, serves as a crucial building block for the synthesis of complex molecules where the controlled introduction of a 1,2-aminoalcohol or other functionalities is required.

This protocol outlines a reliable and scalable method for the preparation of this epoxide, starting from the readily available 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone. The synthetic strategy involves two key transformations:

-

Reduction of the α-chloro ketone: A chemoselective reduction of the carbonyl group to a secondary alcohol, yielding the intermediate chlorohydrin.

-

Intramolecular Cyclization: A base-promoted intramolecular SN2 reaction where the newly formed alkoxide displaces the adjacent chloride to form the epoxide ring.

Mechanistic Insights and Strategic Considerations

Chemoselective Carbonyl Reduction

The reduction of the carbonyl group in the presence of a reducible α-chloro substituent requires a mild and selective reducing agent. Sodium borohydride (NaBH4) is the reagent of choice for this transformation due to its excellent chemoselectivity for aldehydes and ketones over other functional groups like esters and, in this context, its general inertness towards alkyl halides under the reaction conditions.[3][4] The reaction proceeds via the nucleophilic addition of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon.[3][4]

The Role of the Ortho-Hydroxyl Group

The presence of a hydroxyl group ortho to the ketone functionality is a critical consideration. This group can form an intramolecular hydrogen bond with the carbonyl oxygen. This interaction can influence the trajectory of the incoming hydride nucleophile, potentially leading to a degree of stereoselectivity in the formation of the chlorohydrin intermediate. While this protocol does not employ a chiral reducing agent, understanding this inherent substrate control is crucial for applications where stereoisomeric purity is paramount.

Base-Mediated Epoxide Formation

The formation of the epoxide from the chlorohydrin intermediate is a classic example of an intramolecular Williamson ether synthesis.[5] Upon addition of a base, the hydroxyl group of the chlorohydrin is deprotonated to form an alkoxide. This nucleophilic alkoxide then readily attacks the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride and forming the strained three-membered epoxide ring.[6][7] This reaction is generally rapid and high-yielding.

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier |

| 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone | ≥98% | Commercial Source |

| Sodium Borohydride (NaBH4) | ≥98% | Commercial Source |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercial Source |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercial Source |

| Dichloromethane (DCM) | ACS Grade, ≥99.5% | Commercial Source |

| Saturated aqueous Ammonium Chloride (NH4Cl) | N/A | Prepared in-house |

| Brine (Saturated aqueous NaCl) | N/A | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO4) | ≥97% | Commercial Source |

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

Reaction Workflow

Caption: One-pot synthesis workflow.

Detailed Synthesis Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone (5.0 g, 24.9 mmol).

-

Dissolution: Add anhydrous methanol (100 mL) to the flask and stir until the solid is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reduction: Slowly add sodium borohydride (1.41 g, 37.4 mmol, 1.5 equivalents) in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will be observed.

-

Reaction Monitoring (Reduction): Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

In-situ Cyclization: Once the reduction is complete (as indicated by TLC), add a 2 M aqueous solution of sodium hydroxide (25 mL, 50 mmol, 2.0 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring (Cyclization): Stir the mixture vigorously for 1-2 hours at room temperature. Monitor the formation of the epoxide and the disappearance of the chlorohydrin intermediate by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to afford the pure 2-(2-hydroxy-5-methoxyphenyl)oxirane.

Results and Characterization

| Parameter | Expected Outcome |

| Appearance | Pale yellow oil or low-melting solid |

| Yield | 75-85% |

| Purity (by NMR) | >95% |

| 1H NMR (CDCl3, 400 MHz) δ | 7.0-6.8 (m, 3H, Ar-H), 5.9 (s, 1H, OH), 4.0 (dd, 1H), 3.8 (s, 3H, OCH3), 3.2 (dd, 1H), 2.8 (dd, 1H) |

| TLC Rf | ~0.4 (30% Ethyl Acetate in Hexane) - Varies with exact conditions |

Mechanistic Diagram

Caption: Overall reaction scheme.

Troubleshooting and Key Considerations

-

Incomplete Reduction: If TLC analysis shows significant starting material remaining after 2-3 hours, an additional 0.25 equivalents of NaBH4 can be added at 0 °C. Ensure the methanol is anhydrous, as water will consume the reducing agent.

-

Low Yield of Epoxide: The cyclization step is generally efficient. If low yields are observed, ensure the pH of the solution is sufficiently basic (pH > 12) after the addition of NaOH. In some cases, gentle warming (to 40 °C) can facilitate the cyclization, but this may also promote side reactions.

-

Side Reactions: A potential side reaction during the reduction of α-chloroacetophenones is the formation of byproducts due to side reactions.[8] The use of low temperatures (0 °C) for the addition of NaBH4 helps to minimize these.

-

Purification: The product epoxide can be sensitive to acidic conditions. It is recommended to use a neutral silica gel for chromatography and to avoid prolonged exposure to the stationary phase.

Conclusion

The described one-pot reduction and subsequent cyclization provide an efficient and reliable method for the synthesis of 2-(2-hydroxy-5-methoxyphenyl)oxirane. The protocol is scalable and utilizes readily available and inexpensive reagents. The key to success lies in the controlled addition of sodium borohydride at low temperatures and ensuring complete conversion to the chlorohydrin before initiating the base-mediated cyclization. This application note serves as a robust starting point for researchers and drug development professionals requiring access to this valuable synthetic intermediate.

References

- Bowden, K. (1966). The reduction of substituted acetophenones by sodium borohydride. Tetrahedron.

- Milligan, G., Poerio, B., & Kawasaki, K. (2020). Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. Morressier.

- Vemana, Y. (2019). Reduction using sodium borohyride?

- Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.

- LibreTexts. (2023). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Chemistry LibreTexts.

- Ghosh, C. K., et al. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry.

- Bowden, K. (1965). The reduction of substituted acetophenones by sodium borohydride. SciSpace.

- Chemistry Stack Exchange. (2014). Resonance and reductions with sodium borohydride. Chemistry Stack Exchange.

- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

- Fun, H.-K., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.

- Domínguez de María, P. (2006). Stereoselective Reduction of 2-Hydroxy Ketones towards syn- and anti-1,2-Diols.

- The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry.

- Wikipedia. (2023). Enantioselective reduction of ketones. Wikipedia.

- Yudin, A. K., & Caiazzo, A. (n.d.).

- Chen, I-H., et al. (2022). Two types of intramolecular epoxide‐opening cyclizations and previously...

- LibreTexts. (2023). Alcohols, Ethers, and Epoxides. Chemistry LibreTexts.

- PrepChem. (n.d.). Synthesis of 2-(2-methoxyphenyl)oxirane. PrepChem.com.

- OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry.

- Bolte, M., et al. (2022). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol.

- Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Organic Chemistry Portal.

- Fun, H.-K., et al. (2012). 2-Chloro-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online.

- Wang, M.-H., et al. (2005). Effect of metal chlorides on the reduction of α-chloroacetophenones with sodium borohydride. Chinese Journal of Organic Chemistry.

- Díez, D., et al. (2021). Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans. Molecules.

- Ortiz-Marciales, M., et al. (2011). Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed by Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols. The Journal of Organic Chemistry.

- Theodorou, E., & Tzakos, A. G. (2020). Epoxide Synthesis and Ring-Opening Reactions in Drug Development. Encyclopedia.pub.

- Sadgir, N. V. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research.

- Figueroa-Valverde, L., et al. (2015). Design and Synthesis of Two New Epoxides.

- Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.

- Alexakis, A., et al. (2002). Preparation and reactions of 2-chloro-3,4-epoxy-1-butene: a convenient route to (Z)-3-chloroallylic alcohols. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Synthesis of 2, 4, and 6 from the corresponding epoxide.

Sources

- 1. Epoxide Synthesis and Ring-Opening Reactions | Encyclopedia MDPI [encyclopedia.pub]

- 2. jsynthchem.com [jsynthchem.com]

- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 8. researchgate.net [researchgate.net]

Application Note: Regioselective Alkylation of 2-hydroxy-5-methoxy phenacyl chloride

Abstract

The alkylation of phenolic compounds is a cornerstone of synthetic chemistry, yet achieving regioselectivity remains a significant challenge. The phenoxide ion derived from 2-hydroxy-5-methoxy phenacyl chloride is an ambident nucleophile, possessing two reactive sites: the phenoxide oxygen and the activated ortho-carbon of the aromatic ring. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of reagents and reaction conditions to selectively direct alkylation towards either the oxygen (O-alkylation) or the carbon (C-alkylation) of this substrate. We will explore the underlying mechanistic principles, including Hard and Soft Acids and Bases (HSAB) theory, solvent effects, and counter-ion influence, and present detailed, validated protocols for achieving high selectivity for each pathway.

Introduction: The Challenge of the Ambident Nucleophile

2-hydroxy-5-methoxy phenacyl chloride is a valuable synthetic intermediate. Deprotonation of its phenolic hydroxyl group generates a phenoxide anion, an ambident nucleophile. The negative charge is not localized on the oxygen atom but is delocalized across the aromatic system through resonance, creating nucleophilic character at both the oxygen and the carbon atoms ortho and para to it.

This dual reactivity means that reaction with an electrophile, such as an alkyl halide, can lead to a mixture of two distinct products: the O-alkylated ether and the C-alkylated phenol. Controlling the reaction to favor one isomer over the other is critical for the synthesis of pure, well-defined molecules, which is paramount in fields like medicinal chemistry and materials science. This guide elucidates the key factors that govern this selectivity and provides actionable protocols to control the reaction outcome.

Mechanistic Principles: Controlling the Reaction Pathway

The regiochemical outcome of the alkylation is not random; it is a predictable consequence of the interplay between the substrate, electrophile, solvent, and base. Understanding these factors allows for rational design of the reaction conditions.

Hard and Soft Acids and Bases (HSAB) Theory

The HSAB principle is a powerful qualitative concept for predicting the outcome of these reactions.[1][2][3][4] It classifies Lewis acids (electrophiles) and bases (nucleophiles) as either "hard" or "soft".

-

Hard nucleophiles/bases are typically small, have a high charge density, and are not easily polarizable (e.g., F⁻, RO⁻).

-

Soft nucleophiles/bases are larger, have a lower charge density, and are more polarizable (e.g., I⁻, R₂S).

In the phenoxide ion, the oxygen atom, with its high charge density and low polarizability, is considered a hard nucleophilic center . The ortho-carbon atom, where the charge is delocalized and the electron cloud is more polarizable, is a soft nucleophilic center .

The principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases .[5] Therefore:

-

To favor O-alkylation (hard-hard interaction): Use a "hard" alkylating agent. Alkylating agents with highly electronegative leaving groups, like dimethyl sulfate or alkyl bromides, behave as harder electrophiles.

-

To favor C-alkylation (soft-soft interaction): Use a "soft" alkylating agent. Alkyl iodides are classic examples of soft electrophiles due to the high polarizability of iodine.[6]

The Critical Role of the Solvent

The choice of solvent can dramatically shift the reaction's preference between O- and C-alkylation by selectively solvating the phenoxide ion.[7][8]

-

Polar Protic Solvents (e.g., H₂O, Ethanol, Trifluoroethanol): These solvents have acidic protons capable of strong hydrogen bonding. They form a tight solvation shell around the hard oxygen atom of the phenoxide, effectively "blocking" it.[8] This steric and electronic shielding hinders O-alkylation, leaving the softer carbon atom as the more accessible site for the electrophile, thus promoting C-alkylation .[9]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents lack acidic protons and are poor anion solvators. They effectively solvate the cation from the base but leave the phenoxide anion relatively "naked" and highly reactive.[10] With the oxygen atom unscreened and highly nucleophilic, O-alkylation becomes the dominant, kinetically favored pathway.[11][12]

Counter-ion and Base Selection

The cation associated with the phenoxide ion (from the base used for deprotonation) also influences regioselectivity.

-

Small, Hard Cations (e.g., Li⁺, Na⁺): These ions form a tight ion pair with the hard oxygen atom. This association reduces the oxygen's nucleophilicity, thereby favoring attack at the carbon position (C-alkylation ).

-

Large, Soft Cations (e.g., K⁺, Cs⁺): These larger ions form a looser, more solvent-separated ion pair. The oxygen atom is more available and reactive, leading to a preference for O-alkylation .

The strength of the base is also a factor. A strong base like NaH ensures complete and irreversible deprotonation, which is often preferred for C-alkylation protocols. A weaker base like K₂CO₃ establishes an equilibrium and is commonly used in polar aprotic solvents for efficient O-alkylation.[13][14]

Data Presentation: Summary of Controlling Factors

The following table summarizes the key experimental variables and their influence on the reaction pathway.

| Factor | Condition for O-Alkylation | Condition for C-Alkylation | Rationale (Based on HSAB & Reaction Kinetics) |

| Solvent | Polar Aprotic (Acetone, DMF, DMSO) | Polar Protic (TFE, Ethanol) or Non-coordinating (Toluene) | Aprotic solvents expose the phenoxide oxygen (kinetic site). Protic solvents shield the oxygen via H-bonding, favoring the carbon site.[8][9][10] |

| Counter-ion (from Base) | Large, Soft (K⁺, Cs⁺) | Small, Hard (Li⁺, Na⁺) | Large cations form loose ion pairs, increasing oxygen reactivity. Small cations chelate the oxygen, reducing its nucleophilicity. |

| Alkylating Agent (Electrophile) | Harder (R-Br, R₂SO₄) | Softer (R-I) | O-alkylation is a hard-hard interaction. C-alkylation is a soft-soft interaction.[6] |

| Temperature | Lower to Moderate | Higher | O-alkylation is often the kinetically favored, faster reaction. Higher temperatures can favor the more thermodynamically stable C-alkylated product. |

| Leaving Group | Good (e.g., -OTs, -Br) | Better/Softer (e.g., -I) | Relates to the hardness/softness of the electrophilic carbon center. |

Visualization of Reaction Control

The diagrams below illustrate the concepts governing regioselectivity.

Caption: Overview of the alkylation reaction pathways.

Caption: Logical relationships governing the reaction outcome.

Experimental Protocols

Safety Precaution: 2-hydroxy-5-methoxy phenacyl chloride is a lachrymator and irritant. Alkylating agents are toxic and potentially carcinogenic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Selective O-Alkylation to yield 2-(Alkyloxy)-5-methoxyphenacyl chloride

This protocol is designed to favor the kinetically controlled O-alkylation pathway using a polar aprotic solvent and a base with a large counter-ion.

-

Objective: To achieve >95% selectivity for the O-alkylated product.

-

Materials:

-

2-hydroxy-5-methoxy phenacyl chloride (1.0 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 equiv)

-

Alkyl Bromide (e.g., Ethyl Bromide or Benzyl Bromide) (1.2 equiv)

-

Acetone, anhydrous (10 mL per 1 g of starting material)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

-

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methoxy phenacyl chloride and anhydrous potassium carbonate.

-

Add anhydrous acetone to the flask.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add the alkyl bromide dropwise to the suspension.

-

Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 56 °C for acetone).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The crude residue can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure O-alkylated product.

-

-

Expected Outcome & Validation:

-

Appearance: Typically a white to off-white solid.

-

¹H NMR: Disappearance of the phenolic -OH proton signal. Appearance of new signals corresponding to the added alkyl group (e.g., a triplet and quartet for an ethyl group).

-

IR Spectroscopy: Disappearance of the broad O-H stretch around 3200-3400 cm⁻¹.

-

Protocol 2: Selective C-Alkylation to yield 2-hydroxy-3-alkyl-5-methoxyphenacyl chloride

This protocol is designed to favor C-alkylation by shielding the phenoxide oxygen with a protic solvent.

-

Objective: To achieve high selectivity for the C-alkylated product (alkylation at the C3 position).

-

Materials:

-

2-hydroxy-5-methoxy phenacyl chloride (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

-

Alkyl Iodide (e.g., Methyl Iodide or Ethyl Iodide) (1.2 equiv)

-

2,2,2-Trifluoroethanol (TFE) as the solvent (15 mL per 1 g of starting material)

-

Anhydrous Tetrahydrofuran (THF) for washing NaH.

-

Round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere (N₂ or Ar).

-

-

Procedure:

-

Weigh the required amount of NaH dispersion into a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

-

Carefully wash the NaH with anhydrous THF (2 x 5 mL) to remove the mineral oil. Decant the THF washings via cannula. Caution: NaH is highly reactive with water and moisture.

-

Add TFE to the washed NaH. Cool the suspension to 0 °C in an ice bath.

-

Dissolve the 2-hydroxy-5-methoxy phenacyl chloride in a minimal amount of TFE and add it dropwise to the NaH suspension via a dropping funnel over 20 minutes. Hydrogen gas will evolve.

-

Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

-

Add the alkyl iodide dropwise to the reaction mixture at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold water.

-

Acidify the aqueous mixture to pH ~5 with dilute HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the C-alkylated product.

-

-

Expected Outcome & Validation:

-

Appearance: Typically a pale yellow solid or oil.

-

¹H NMR: Retention of the phenolic -OH proton signal (which will be a singlet). The aromatic region will show a splitting pattern consistent with 1,2,3,5-tetrasubstitution, which is different from the starting material. New signals for the added alkyl group will be present.

-

IR Spectroscopy: Retention of a broad O-H stretch.

-

Caption: A flowchart of the general experimental procedure.

Conclusion

The selective O- vs. C-alkylation of 2-hydroxy-5-methoxy phenacyl chloride is a classic example of controlling the reactivity of an ambident nucleophile. By carefully selecting the solvent, base, and alkylating agent, researchers can predictably direct the reaction to the desired outcome. O-alkylation is favored under kinetically controlled conditions using polar aprotic solvents and large counter-ions, which leave the phenoxide oxygen exposed and highly reactive. Conversely, C-alkylation is favored by conditions that shield the oxygen atom, such as the use of protic solvents, or that decrease its nucleophilicity through tight ion-pairing with small cations. The protocols and principles outlined in this guide provide a robust framework for achieving high regioselectivity in the synthesis of valuable phenolic derivatives.

References

-

The Journal of Physical Chemistry A. (2006). Alkylation of Phenol: A Mechanistic View. ACS Publications. [Link]

-

ResearchGate. (2026). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. [Link]

-

Di Erasmo, B., et al. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. PMC. [Link]

-

ResearchGate. (2025). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]

-

Royal Society of Chemistry. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. RSC Publishing. [Link]

-

ResearchGate. (2026). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. [Link]

-

PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

-

Royal Society of Chemistry. (n.d.). Intramolecular alkylation of phenoxide ions. RSC Publishing. [Link]

-

ResearchGate. (n.d.). The α-C alkylation of phenols with alcohols catalyzed by TiO2-A Reaction conditions. [Link]

- Google Patents. (n.d.).

-

University of Massachusetts Lowell. (n.d.). Hard-Soft Acid-Base Theory. [Link]

-

University of California, Irvine. (n.d.). CHEM 330 Topics Discussed on Oct 2. [Link]

-

PubMed. (2005). An elementary derivation of the hard/soft-acid/base principle. [Link]

-

PubMed. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. [Link]

-

Imperial College London. (2004). Prof D Craig 2.O1 Organic Synthesis Lecture 3. [Link]

-

ACS Publications. (2024). Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. [Link]

-

ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]

-

Dalal Institute. (n.d.). Hard and Soft Acids and Bases. [Link]

-

Unknown Source. (n.d.). 1. HARD AND SOFT ACIDS AND BASES (HSAB). [Link]

-

MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

-

Unknown Source. (n.d.). Hard and Soft Acids and Bases (HSAB) Theory. [Link]

-

Reddit. (2024). Is a base necessary for a phenol O-alkylation using alkyl iodides?. [Link]

-

PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. [Link]

-

Wikipedia. (n.d.). Sodium phenoxide. [Link]

-

ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

-

Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]

Sources

- 1. chem.tamu.edu [chem.tamu.edu]

- 2. An elementary derivation of the hard/soft-acid/base principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 5. mlsu.ac.in [mlsu.ac.in]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaxchange.info [pharmaxchange.info]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

preventing polymerization during storage of alpha-chloroacetophenone derivatives

Welcome to the Technical Support Center for the handling and storage of α-chloroacetophenone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these valuable but reactive compounds. Unwanted polymerization during storage can lead to loss of material, inconsistent experimental results, and potential safety hazards.

This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the long-term stability of your materials.

Part 1: FAQs - Understanding the Polymerization Problem

This section addresses the fundamental principles governing the stability of α-chloroacetophenone derivatives. Understanding the "why" is critical to implementing effective preventative measures.

Q1: Why is my α-chloroacetophenone derivative polymerizing during storage?

Alpha-chloroacetophenone and its analogues belong to a class of compounds susceptible to free-radical polymerization.[1][2] This process is initiated by the formation of free radicals, which can be triggered by several environmental factors:

-

Heat: Elevated temperatures provide the activation energy needed to generate initial radicals. Thermal decomposition can also be a source of radical initiators.[3]

-

Light: UV light, in particular, possesses sufficient energy to break chemical bonds and create radicals.

-

Contaminants: The presence of peroxides (often found in older ether solvents) or trace metals can catalyze the formation of radicals.

Once initiated, a chain reaction begins where radicals react with monomer units, rapidly forming long polymer chains. This leads to the observed increase in viscosity, cloudiness, or even complete solidification of your material.[4]

Q2: What is the mechanism of polymerization, and how do inhibitors stop it?

The polymerization is a classic free-radical chain reaction. For many vinyl-type monomers, this process is effectively suppressed by inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ).[5][6] These inhibitors, however, do not act alone; they require the presence of dissolved oxygen to function.[1][7][8]